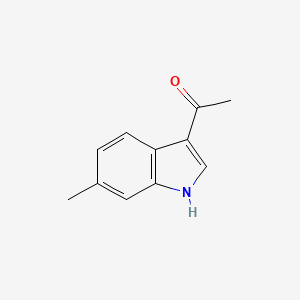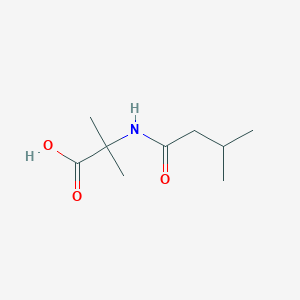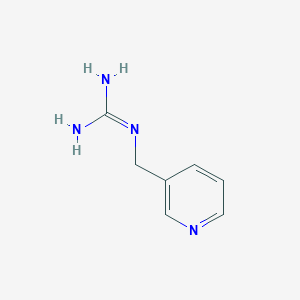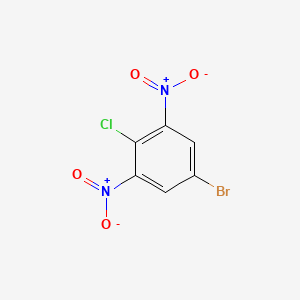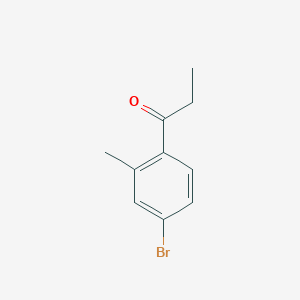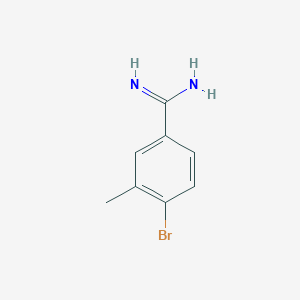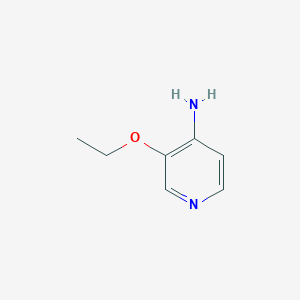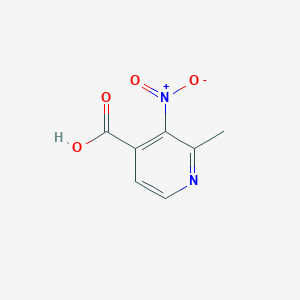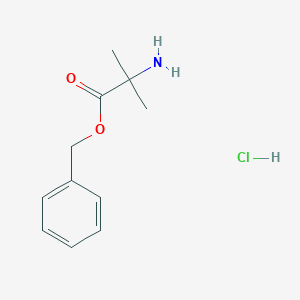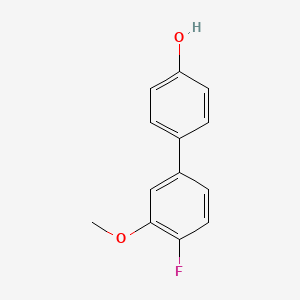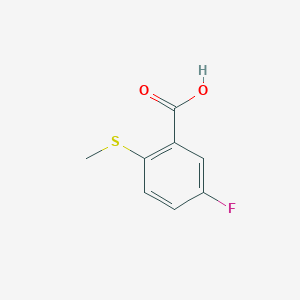
5-Fluoro-2-(methylthio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(methylthio)benzoic acid is a chemical compound with the molecular formula C8H7FO2S. It has a molecular weight of 186.21 . It is a solid substance and should be stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7FO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Organic Chemistry
Practical syntheses of related fluorinated compounds demonstrate the versatility of fluorine and sulfur-containing benzoic acid derivatives in organic synthesis. For instance, the synthesis of 4-fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide derivatives showcases methods for regioselective introduction of the methylthio moiety and further functionalization to produce compounds with potential biological activity (Perlow et al., 2007). This demonstrates the utility of fluorine and sulfur-containing benzoic acids in the development of novel organic compounds with specific functional groups.
Materials Science and Photovoltaics
The development of low-bandgap polymers for semitransparent and tandem polymer solar cells is another significant application. A study on a fluoro-containing low-bandgap polymer, which includes 5-fluoro-2,1,3-benzothia-diazole units, highlights its effectiveness in improving charge-transport properties and achieving high power-conversion efficiencies in organic photovoltaics (Chang et al., 2013). This research points to the role of fluorinated benzoic acid derivatives in the design of advanced materials for renewable energy applications.
Medicinal Chemistry and Drug Discovery
Fluorinated benzoic acid derivatives have also found applications in medicinal chemistry, particularly in the synthesis of drug analogues and the investigation of biological activity. For example, the synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor showcases the use of fluorinated benzoic acid in developing diagnostic tools for cancer research (Wang et al., 2014). Similarly, fluorobenzamides containing thiazole and thiazolidine have been explored for their antimicrobial properties, highlighting the antimicrobial potential of fluorinated compounds (Desai et al., 2013).
Analytical Chemistry and Environmental Science
Advances in the analytical methods for determining fluorinated aromatic carboxylic acids in aqueous matrices emphasize the significance of these compounds as chemical tracers in environmental studies. The review by Kumar and Sharma (2021) on the detection of fluorobenzoic acids in hydrothermal, geothermal, leaching, and oilfield applications underlines the critical role of these substances in tracing fluid flow paths and assessing the environmental fate of chemicals (Kumar & Sharma, 2021).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used as a reagent in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis.
Result of Action
Its use as a reagent in the suzuki–miyaura coupling reaction suggests that it plays a crucial role in the formation of carbon–carbon bonds .
Action Environment
It is known that the suzuki–miyaura coupling reaction, in which this compound is used, is generally environmentally benign .
生化学分析
Biochemical Properties
5-Fluoro-2-(methylthio)benzoic acid plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate or inhibitor for certain enzymes, affecting their catalytic activity. The presence of the fluorine atom enhances its reactivity, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. The compound’s interaction with these biomolecules can result in changes in gene expression and subsequent cellular responses. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent modulator of biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to alterations in cellular function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including disruption of cellular functions and metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells. These interactions highlight the compound’s potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within certain cellular compartments can influence its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical studies .
特性
IUPAC Name |
5-fluoro-2-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWAFTGNUNRGEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

